molecular formula C13H17NO3 B7965103 (2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester

(2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B7965103
M. Wt: 235.28 g/mol
InChI Key: AMVGFUHKEJYTEG-UHFFFAOYSA-N
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Description

(2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a formyl group, a methyl group, and a tert-butyl ester group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-formyl-4-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

2-Formyl-4-methylphenol+tert-butyl chloroformate(2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester\text{2-Formyl-4-methylphenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-Formyl-4-methylphenol+tert-butyl chloroformate→(2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: (2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydrochloric acid, sodium hydroxide, aqueous medium.

Major Products Formed:

    Oxidation: (2-Carboxy-4-methyl-phenyl)-carbamic acid tert-butyl ester.

    Reduction: (2-Hydroxymethyl-4-methyl-phenyl)-carbamic acid tert-butyl ester.

    Substitution: (2-Formyl-4-methyl-phenyl)-carbamic acid.

Scientific Research Applications

(2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

  • (2-Formyl-4-methyl-phenyl)-carbamic acid methyl ester
  • (2-Formyl-4-methyl-phenyl)-carbamic acid ethyl ester
  • (2-Formyl-4-methyl-phenyl)-carbamic acid isopropyl ester

Comparison:

    Uniqueness: The tert-butyl ester group in (2-Formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability compared to its methyl, ethyl, and isopropyl counterparts.

    Reactivity: The larger tert-butyl group may result in slower reaction rates in certain chemical transformations due to steric hindrance.

    Stability: The tert-butyl ester is generally more stable against hydrolysis compared to smaller ester groups, making it a preferred choice in certain applications.

Properties

IUPAC Name

tert-butyl N-(2-formyl-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-5-6-11(10(7-9)8-15)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVGFUHKEJYTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 16A (6.33 mmol, 1.5 g) was dissolved in 75 mL of CH2Cl2 and then MnO2 (75 mmol, 6.55 g) was added. The black suspension was stirred overnight at r.t. and then filtered through a pad of celite. The celite pad was washed with CH2Cl2 and the combined filtrates were dried over Na2SO4. The solvent was filtered and the solvent was removed in vacuo to yield (2-formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester as yellow thick oil (1.45 g). MS (electrospray): mass calculated for C13H17NO3, 235.12; m/z found 236, [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
6.55 g
Type
catalyst
Reaction Step Two

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